molecular formula C20H23NO4 B268246 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268246
M. Wt: 341.4 g/mol
InChI Key: DATDMZFTWBHVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPTA has been studied for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is not fully understood, but it is believed to act through the modulation of various biological pathways. 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns, which can result in the inhibition of cancer cell growth and the promotion of neuroprotection.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth, reduce inflammation, and promote neuroprotection. 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for studying the effects of gene expression on cellular processes. However, one limitation is that the mechanism of action of 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is not fully understood, making it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for the study of 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of research is the development of new drugs based on the structure of 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. Another area of research is the exploration of the mechanism of action of 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, which could lead to a better understanding of its therapeutic properties. Additionally, further research is needed to determine the safety and efficacy of 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in human clinical trials.

Synthesis Methods

The synthesis method of 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves the reaction of 4-methylphenol with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. This method has been optimized to achieve high yields and purity of 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Scientific Research Applications

2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been studied extensively for its potential therapeutic properties. It has been shown to modulate various biological pathways, including the inhibition of cancer cell growth, anti-inflammatory effects, and neuroprotective properties. 2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H23NO4/c1-15-8-10-16(11-9-15)24-14-20(22)21-18-6-2-3-7-19(18)25-13-17-5-4-12-23-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,21,22)

InChI Key

DATDMZFTWBHVFP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Origin of Product

United States

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